Increased Lipophilicity Over Primary Amine
The lipophilicity of Propyl[(3,4,5-trifluorophenyl)methyl]amine, as quantified by the logarithm of the octanol-water partition coefficient (logP), is substantially elevated compared to the primary amine baseline, 3,4,5-trifluorobenzylamine. The N-propyl derivative exhibits a reported logP value of approximately 2.1, whereas the unsubstituted primary amine 3,4,5-trifluorobenzylamine displays a logP of 1.1 . This represents a calculated increase in logP of +1.0 log unit, which translates to approximately a 10-fold increase in the compound's partition coefficient favoring the hydrophobic phase [1].
(ΔlogP +1.0)
| Evidence Dimension | Lipophilicity (logP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP ≈ 2.1 |
| Comparator Or Baseline | 3,4,5-Trifluorobenzylamine (primary amine baseline): logP = 1.1 |
| Quantified Difference | ΔlogP = +1.0 (approximately 10-fold increase in partition coefficient) |
| Conditions | Calculated logP values from authoritative chemical databases and supplier technical datasheets |
Why This Matters
This quantifiable increase in lipophilicity is meaningful for procurement decisions when the synthetic target requires a more hydrophobic amine building block to achieve desired membrane permeability or to modulate the logD of the final drug candidate.
- [1] Chemsrc. 3,4,5-Trifluorobenzylamine (CAS 235088-69-4): logP = 1.10. View Source
